dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate
Overview
Description
Dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate is a complex organic compound with the molecular formula C21H22ClNO6 . It is characterized by the presence of a chlorinated phenoxy group and a terephthalate ester, making it a versatile molecule in various chemical applications.
Scientific Research Applications
Dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty polymers and materials with specific properties.
Preparation Methods
The synthesis of dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate typically involves multi-step organic reactions. The process begins with the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This intermediate is then reacted with butanoyl chloride to produce 4-(4-chloro-2-methylphenoxy)butanoyl chloride. The final step involves the reaction of this intermediate with dimethyl terephthalate under controlled conditions to yield the target compound .
Chemical Reactions Analysis
Dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Mechanism of Action
The mechanism of action of dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate involves its interaction with specific molecular targets. The chlorinated phenoxy group can interact with enzymes and receptors, modulating their activity. The terephthalate ester moiety can influence the compound’s solubility and bioavailability, affecting its overall efficacy .
Comparison with Similar Compounds
Dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate can be compared with similar compounds such as:
Dimethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}terephthalate: Lacks the methyl group on the phenoxy ring, which can affect its reactivity and biological activity.
Dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}terephthalate: Lacks the chlorine atom, which can influence its chemical stability and reactivity.
Dimethyl 2-{[4-(4-chloro-2-methylphenoxy)acetyl]amino}terephthalate: Has a shorter acyl chain, affecting its physical and chemical properties.
These comparisons highlight the unique structural features of this compound and their impact on its applications and reactivity.
Properties
IUPAC Name |
dimethyl 2-[4-(4-chloro-2-methylphenoxy)butanoylamino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO6/c1-13-11-15(22)7-9-18(13)29-10-4-5-19(24)23-17-12-14(20(25)27-2)6-8-16(17)21(26)28-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQIHXTEONHEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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